molecular formula C21H33N5O9 B10818809 Kdoam-25 citrate

Kdoam-25 citrate

Cat. No.: B10818809
M. Wt: 499.5 g/mol
InChI Key: LOVVSPOOXGDJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KDOAM-25 citrate involves the reaction of 2-(2-dimethylamino)ethylamino-2-oxoethylamine with isonicotinamide and citric acid. The reaction conditions typically include the use of solvents such as DMSO and water, with the final product being purified through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The compound is stored at 2-8°C under nitrogen to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

KDOAM-25 citrate primarily undergoes substitution reactions due to the presence of reactive amine and amide groups. It does not exhibit significant oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), water, and various acids and bases for pH adjustments. The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products

The major products formed from the reactions of this compound include various methylated derivatives, which result from its interaction with histone lysine demethylases .

Mechanism of Action

KDOAM-25 citrate exerts its effects by inhibiting the activity of histone lysine demethylases 5 (KDM5). This inhibition leads to an increase in global H3K4 methylation at transcriptional start sites, which in turn affects gene expression and cell proliferation. The compound specifically targets the KDM5 family members, including KDM5A, KDM5B, KDM5C, and KDM5D .

Properties

IUPAC Name

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2.C6H8O7/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVVSPOOXGDJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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